molecular formula C18H17ClN2O3S B11662198 methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

Katalognummer: B11662198
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: JMMFEAKYUXFRTK-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE is a complex organic compound with the molecular formula C20H17ClN4O3S3 and a molecular weight of 493.028 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a hydrazono functional group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form hydrogen bonds with active sites, while the chlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

METHYL 4-[((E)-2-{2-[(4-CHLOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C18H17ClN2O3S

Molekulargewicht

376.9 g/mol

IUPAC-Name

methyl 4-[(E)-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17ClN2O3S/c1-24-18(23)15-6-2-13(3-7-15)10-20-21-17(22)12-25-11-14-4-8-16(19)9-5-14/h2-10H,11-12H2,1H3,(H,21,22)/b20-10+

InChI-Schlüssel

JMMFEAKYUXFRTK-KEBDBYFISA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.